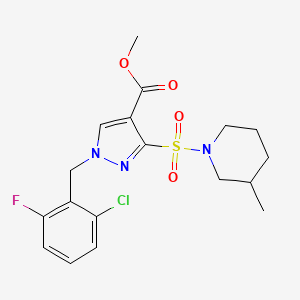
methyl 1-(2-chloro-6-fluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-chloro-6-fluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H21ClFN3O4S and its molecular weight is 429.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-(2-chloro-6-fluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, a carboxylate group, and a sulfonyl moiety, which contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : C15H18ClF N2O3S
- Molecular Weight : Approximately 358.83 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The structural components may allow binding to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties through the inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential effectiveness against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological effects of related pyrazole derivatives, providing insights into the potential applications of this compound.
Study Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study 2 | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in animal models. |
| Study 3 | Antimicrobial Properties | Exhibited effective inhibition against bacterial strains in laboratory settings. |
Propiedades
IUPAC Name |
methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O4S/c1-12-5-4-8-23(9-12)28(25,26)17-14(18(24)27-2)11-22(21-17)10-13-15(19)6-3-7-16(13)20/h3,6-7,11-12H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLKWUOPOBDLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













